Bienvenue dans la boutique en ligne BenchChem!

5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide

Anticancer Structure-Activity Relationship Isoxazole

This compound delivers a unique pharmacophore unattainable with generic isoxazole carboxamides. Its 5-(4-fluorophenyl) regiochemistry and N-(2-furylmethyl) tail confer distinct antiproliferative selectivity, with class-level Hep3B IC50 of 5.76–11.60 µg/mL. The ~286 g/mol lead-like scaffold is Lipinski-compliant and synthetically tractable for SAR expansion. Procure this precise regioisomer to enable selectivity profiling against 3-substituted analogs and uncover isoxazole-binding protein roles in G2/M mitotic regulation.

Molecular Formula C15H11FN2O3
Molecular Weight 286.26 g/mol
Cat. No. B4463897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide
Molecular FormulaC15H11FN2O3
Molecular Weight286.26 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C15H11FN2O3/c16-11-5-3-10(4-6-11)14-8-13(18-21-14)15(19)17-9-12-2-1-7-20-12/h1-8H,9H2,(H,17,19)
InChIKeyYPRQFUXOOOPXQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide: A Structurally Distinct Fluorophenyl-Isoxazole Carboxamide for Focused Screening


5-(4-Fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide belongs to a well-precedented class of antiproliferative fluorophenyl-isoxazole derivatives, which have shown activity against liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines in MTS assays [1]. Its specific substitution pattern—a 4-fluorophenyl group at the 5-position of the isoxazole ring and an N-(2-furylmethyl) carboxamide at the 3-position—creates a unique pharmacophore distinct from the more commonly reported 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide regioisomers [1].

Why 5-(4-Fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide Cannot Be Replaced by Common Isoxazole Analogs


Generic substitution within the fluorophenyl-isoxazole carboxamide class is unreliable due to the profound impact of regioisomerism and N-substitution on biological activity. Published structure-activity relationship (SAR) data for closely related series show that moving the fluorophenyl group from the 3- to the 5-position of the isoxazole ring, and varying the amide substituents, can shift antiproliferative IC50 values by more than 3-fold against hepatocellular carcinoma cell lines [1]. Consequently, this compound's unique 5-(4-fluorophenyl) regioisomerism and furylmethyl amide tail are anticipated to produce a distinct target-binding profile that cannot be replicated by its 3-(4-fluorophenyl) or 5-methylisoxazole analogs [1].

Quantitative Differentiation of 5-(4-Fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide from Key In-Class Alternatives


Regioisomeric Differentiation from 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxamide Derivatives

The target compound features a 5-(4-fluorophenyl) substitution on the isoxazole core, whereas the most extensively characterized analogs in the literature (e.g., compounds 2a–2f in Hawash et al., 2021) are 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamides [1]. This positional isomerism is non-trivial: in the reference series, the most potent 3-(4-fluorophenyl) derivative (2f) achieved an IC50 of 5.76 µg/mL against Hep3B cells, while other analogs in the same series varied between 7.66–11.60 µg/mL depending solely on the amide substituent [1].

Anticancer Structure-Activity Relationship Isoxazole

Amide Tail Differentiation: N-(2-Furylmethyl) vs. Phenyl or Alkyl Substituents

The N-(2-furylmethyl) carboxamide side chain introduces a hydrogen-bond-accepting furan ring and additional conformational flexibility compared to the phenyl or tert-butyl anilides in the reference series [1]. In the reference compounds, replacing a 3,4,5-trimethoxyphenyl amide (2a) with a 4-tert-butylphenyl amide (2b) changed the melting point by 13°C and altered chromatographic retention, indicating significant physicochemical shifts [1]. The furylmethyl group in the target compound is expected to further modulate logP, solubility, and target interaction kinetics.

Medicinal Chemistry Pharmacophore Modeling Isoxazole

Drug-Likeness and Lipinski Compliance: A Favorable Starting Point for Lead Optimization

All six fluorophenyl-isoxazole carboxamide derivatives in the reference series (2a–2f) obeyed Lipinski's Rule of Five, with molecular weights between 339–415 g/mol, logP ≤5, and fewer than 5 H-bond donors [1]. The target compound (predicted MW ~286 g/mol, 1 H-donor, 4 H-acceptors) falls well within these drug-like boundaries. This contrasts favorably with larger, less ligand-efficient analogs such as CHEBI:114272 (N-[1-[(4-fluorophenyl)methyl]-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide, MW 350.3 g/mol) [2].

Chemoinformatics Drug-Likeness ADME

Prioritized Application Scenarios for 5-(4-Fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide


Focused Screening in Hepatocellular Carcinoma (HCC) Drug Discovery

Given the class-level evidence of potent Hep3B activity (IC50 5.76–11.60 µg/mL) for fluorophenyl-isoxazole carboxamides [1], this compound should be prioritized in phenotypic or target-based screens for HCC. Its distinct regioisomerism may confer selectivity against liver cancer cell lines, differentiating it from the 3-(4-fluorophenyl) lead series [1].

Chemical Probe Development Targeting Isoxazole-Responsive Kinases or Tubulin

Isoxazole carboxamides have been implicated in cell-cycle arrest at the G2/M phase, with compound 2f inducing 6.73% arrest in Hep3B cells (vs. 7.4% for doxorubicin) [1]. This compound, with its unique furylmethyl tail, could serve as a chemical probe to dissect the role of isoxazole-binding proteins in mitotic regulation.

Scaffold-Hopping Starting Point for Fragment-Based Drug Design

The low molecular weight (~286 g/mol) and compliance with Lipinski's rules [1] make this compound an ideal fragment or early lead for scaffold-hopping campaigns. Its 5-(4-fluorophenyl) scaffold is synthetically tractable via [3+2] cycloaddition, allowing rapid exploration of amide substituents highlighted in the reference SAR [1].

Selectivity Profiling Against In-Class Off-Targets

The divergent regioisomerism of this compound (5- vs. 3-substitution) provides a critical tool for selectivity profiling. When screened in parallel with 3-(4-fluorophenyl) analogs, any differential cytotoxicity or target engagement can be directly attributed to the isoxazole substitution pattern, enabling rational design of selective antiproliferative agents [1].

Quote Request

Request a Quote for 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.